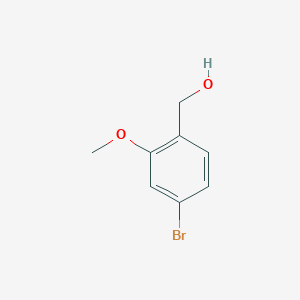

4-Bromo-2-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEIHPSICGGZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568655 | |

| Record name | (4-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17102-63-5 | |

| Record name | (4-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-methoxybenzyl alcohol CAS number and properties

An In-depth Technical Guide to 4-Bromo-2-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety, and applications.

Core Compound Information

CAS Number: 17102-63-5

This compound is an aromatic alcohol that is particularly valuable as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring both a bromine atom and a methoxy group, allows for a variety of chemical transformations.[1]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (4-bromo-2-methoxyphenyl)methanol[2] |

| Molecular Formula | C8H9BrO2[2][3][4] |

| Molecular Weight | 217.06 g/mol [2][3][4] |

| SMILES | COc1cc(Br)ccc1CO |

| InChI | 1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3[2] |

| InChIKey | HBEIHPSICGGZIF-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This compound exists as a solid at room temperature.

| Property | Value |

| Melting Point | 66-70 °C[4] |

| Boiling Point | 50 °C at 0.04 mmHg[4] |

| Density | 1.513 g/cm³[5] |

| Flash Point | 129.5°C[5] |

| Topological Polar Surface Area | 29.5 Ų[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2[3] |

| Eye Irritation | Category 2[3] |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3[3] |

Hazard and Precautionary Statements

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Applications in Research and Development

This compound is a versatile reagent primarily used in:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

-

Organic Synthesis: Its functional groups make it a valuable building block for the synthesis of more complex organic molecules.[1]

-

Biochemical Research: The compound is utilized in studies related to enzyme interactions and metabolic pathways.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are typically found within proprietary research documentation or specialized scientific literature. Publicly available sources provide general handling and safety information but lack specific step-by-step experimental procedures. Researchers should consult relevant chemical synthesis databases and peer-reviewed journals for detailed methodologies.

Logical Workflow: Role in Drug Development

The following diagram illustrates the typical role of this compound as a starting material in the broader context of drug discovery and development.

Caption: Workflow of this compound in drug development.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, provides a versatile scaffold for the construction of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, enabling optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. While some properties like molecular weight and melting point are well-documented, others such as density and a precise, experimentally determined pKa value are less readily available in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | [2][3] |

| Melting Point | 66-70 °C | [3] |

| Boiling Point | 50 °C at 0.04 mmHg | |

| Density | Not available | |

| pKa (Predicted) | 14.04 ± 0.10 | |

| Appearance | White to off-white solid | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for researchers who need to verify or expand upon the existing data. The following section outlines standard experimental protocols that can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde.

Procedure:

-

Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[4]

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 60 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Density (for a solid)

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

-

Weigh an appropriate amount of the powdered this compound sample and record the mass.

-

Place the sample in the pycnometer's sample chamber.

-

Seal the chamber and purge it with the analysis gas (typically helium) to remove any adsorbed gases from the sample surface.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.

-

Measure the final equilibrium pressure.

-

The instrument's software will then calculate the volume of the solid based on the pressure change and the known volumes of the chambers.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

Repeat the measurement several times to ensure reproducibility and report the average value.

Determination of Solubility

A qualitative and quantitative understanding of solubility in various solvents is essential for synthetic and formulation purposes.

Qualitative Solubility Testing:

-

In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, and toluene).

-

Agitate the tubes vigorously for 1-2 minutes at room temperature.

-

Visually observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Filter the supernatant to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Quantify the concentration of this compound in the diluted solution against a pre-prepared calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Applications in Research and Development

This compound is a key starting material in the synthesis of a variety of more complex molecules. Its utility is particularly noted in the preparation of intermediates for pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1] The presence of the bromo and methoxy groups allows for a range of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, making it a versatile building block for medicinal chemists and drug development professionals.[5]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound for the scientific community. While key data such as molecular weight and melting point are well-established, this guide also highlights the need for further experimental determination of properties like density and pKa to build a more complete physicochemical profile. The detailed experimental protocols provided herein offer a framework for researchers to obtain this valuable data, thereby facilitating the continued use and exploration of this important synthetic intermediate in the advancement of organic chemistry and drug discovery.

References

4-Bromo-2-methoxybenzyl alcohol molecular weight and formula

An In-depth Technical Guide to 4-Bromo-2-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of this compound, a versatile intermediate compound with significant applications in pharmaceutical development and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a bromine atom and a methoxy group on the benzyl framework. These substitutions are crucial for its reactivity and utility as a building block in synthesizing more complex molecules.

| Property | Data | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1][2] |

| Linear Formula | BrC₆H₃(OCH₃)CH₂OH | [3] |

| Molecular Weight | 217.06 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 66-70 °C | [2][3] |

| CAS Number | 17102-63-5 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the formylation of a substituted bromobenzene followed by the reduction of the resulting aldehyde. The following workflow illustrates a plausible synthetic pathway.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from processes described for the synthesis of 4-bromo-2-methoxybenzaldehyde.[4][5]

-

Metal-Halogen Exchange and Formylation:

-

Dissolve 1,4-dibromo-2-fluorobenzene in an appropriate solvent such as toluene.

-

Cool the solution to 0-5 °C.

-

Slowly add isopropyl magnesium chloride (i-PrMgCl) to initiate the Grignard formation.

-

After the formation of the Grignard reagent, add dimethylformamide (DMF) as the formyl source while maintaining the temperature at 0 °C.

-

After the reaction is complete, perform an aqueous work-up.

-

Crystallize the resulting 4-bromo-2-fluorobenzaldehyde from heptane.

-

-

Nucleophilic Aromatic Substitution:

-

React the intermediate 4-bromo-2-fluorobenzaldehyde with methanol in the presence of potassium carbonate.

-

Heat the reaction mixture to 50 °C.

-

Upon completion, perform a work-up and purify the product, 4-bromo-2-methoxybenzaldehyde, by crystallization from heptane.

-

Reduction to this compound

-

Reduction of the Aldehyde:

-

Dissolve 4-bromo-2-methoxybenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[6] Its unique structure allows for diverse chemical modifications, making it a valuable component in organic synthesis for creating complex molecules.[6] It is also utilized in biochemical research to investigate enzyme interactions and metabolic pathways.[6]

While direct studies on the biological activity of this compound are limited, the activities of structurally related compounds, such as 4-hydroxybenzyl alcohol, suggest potential pharmacological effects. 4-hydroxybenzyl alcohol has demonstrated anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages activated by lipopolysaccharide (LPS).

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential signaling pathway that this compound or its derivatives might modulate, based on the known activity of related phenolic compounds.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is based on methods used to assess the anti-inflammatory activity of related phenolic compounds.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the amount of nitrite, a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

References

- 1. This compound | 17102-63-5 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound 97 17102-63-5 [sigmaaldrich.com]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methoxybenzyl alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and related compounds. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding atom assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ was generated using advanced computational algorithms. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integral values for each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.25 | d | 8.3 | 1H |

| H-3 | 7.11 | d | 1.8 | 1H |

| H-5 | 7.05 | dd | 8.3, 1.8 | 1H |

| -CH₂- | 4.65 | s | - | 2H |

| -OCH₃ | 3.85 | s | - | 3H |

| -OH | (variable) | br s | - | 1H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ provides insights into the carbon framework of the molecule. The table below details the predicted chemical shift for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C-OCH₃) | 156.9 |

| C-1 (C-CH₂OH) | 134.1 |

| C-6 (CH) | 129.2 |

| C-5 (CH) | 122.5 |

| C-3 (CH) | 113.8 |

| C-4 (C-Br) | 112.1 |

| -CH₂- | 61.9 |

| -OCH₃ | 56.1 |

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for proton and carbon assignments used in the data tables.

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanol

IUPAC Name: (4-Bromo-2-methoxyphenyl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-bromo-2-methoxyphenyl)methanol, a significant intermediate in the fields of pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(4-Bromo-2-methoxyphenyl)methanol is a solid organic compound with the molecular formula C₈H₉BrO₂.[1] It possesses a molecular weight of 217.06 g/mol .[1] The compound's structure features a benzyl alcohol core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position of the benzene ring.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-2-methoxyphenyl)methanol | [2] |

| CAS Number | 17102-63-5 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 66-70 °C | |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water (inferred from a similar compound). | [3] |

Synthesis

The primary route for the synthesis of (4-bromo-2-methoxyphenyl)methanol is the reduction of its corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[4][5]

Experimental Protocol: Reduction of 4-Bromo-2-methoxybenzaldehyde

This protocol details a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.[4]

Materials:

-

4-Bromo-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol/THF)

-

Deionized water

-

Ammonium chloride (NH₄Cl), aqueous solution

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-2-methoxybenzaldehyde (1 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reduction: While stirring, slowly and portion-wise add sodium borohydride (1.1-1.5 equivalents) to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (4-bromo-2-methoxyphenyl)methanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

References

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-methoxybenzyl alcohol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 4-Bromo-2-methoxybenzyl alcohol, a key intermediate in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its known physicochemical properties and presents detailed experimental protocols for determining its solubility. A qualitative assessment of its expected solubility in various solvent classes is included, based on its chemical structure. Furthermore, a standardized workflow for solubility determination is provided to guide researchers in generating reliable and reproducible data.

Introduction

This compound is an aromatic alcohol utilized as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. An understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification processes such as crystallization, and formulation studies. This guide aims to provide a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO₂ | [1][2] |

| Molecular Weight | 217.06 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 66-70 °C | [2][3] |

| Boiling Point | 50 °C at 0.04 mmHg | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| CAS Number | 17102-63-5 | [3] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar and non-polar characteristics: the hydroxyl (-OH) and methoxy (-OCH₃) groups are polar and capable of hydrogen bonding, while the brominated benzene ring is non-polar and lipophilic.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) suggests that this compound will exhibit some solubility in polar protic solvents. However, the non-polar brominated aromatic ring will limit its aqueous solubility. Its solubility is expected to be higher in alcohols like ethanol and methanol compared to water.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): The compound is expected to be soluble in polar aprotic solvents which can interact with its polar functional groups.

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the non-polar character of the brominated benzene ring, some solubility in non-polar solvents is anticipated, though it may be limited by the presence of the polar hydroxyl and methoxy groups.

-

Aqueous Acidic and Basic Solutions: As a neutral molecule, significant changes in solubility in dilute aqueous acids or bases are not expected, as it is unlikely to be protonated or deprotonated under these conditions.

Experimental Protocols for Solubility Determination

To address the current data gap, the following detailed experimental protocols are provided for the quantitative determination of the solubility of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow the undissolved solid to sediment.

-

Carefully separate the supernatant (saturated solution) from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE) to remove any solid particles. It is important to ensure the filter does not adsorb the solute.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

This method provides a rapid assessment of solubility in different aqueous solutions to classify the compound based on its acidic or basic properties.[6][7]

Objective: To classify this compound based on its solubility in water, acidic, and basic solutions.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

Methodology:

-

Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves.

-

5% NaOH Solubility: If insoluble in water, add approximately 25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake and observe for dissolution.

-

5% NaHCO₃ Solubility: If soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution to differentiate between strong and weak acids.

-

5% HCl Solubility: If insoluble in water, add approximately 25 mg of the compound to 0.75 mL of 5% HCl solution. Shake and observe for dissolution.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Logical Flow for Qualitative Solubility Classification.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its physicochemical properties suggest it is a compound with moderate polarity, likely soluble in a range of common organic solvents. This technical guide provides a framework for researchers to systematically determine the solubility of this compound using reliable and standardized methods. The provided protocols and workflows are intended to facilitate the generation of high-quality solubility data, which is essential for the advancement of research and development activities involving this compound.

References

Substance Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxybenzyl alcohol

This document provides a comprehensive safety and handling guide for this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from Safety Data Sheets (SDS) to ensure adherence to established safety protocols.

This compound is a substituted aromatic alcohol. Accurate identification and understanding its physical properties are crucial for safe handling and experimental design.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | (4-bromo-2-methoxyphenyl)methanol[1] |

| CAS Number | 17102-63-5[2][3][4] |

| Molecular Formula | C₈H₉BrO₂[1][2] |

| Molecular Weight | 217.06 g/mol [1][2][3] |

| InChI Key | HBEIHPSICGGZIF-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid[3] |

| Melting Point | 66-70 °C[3][4] |

| Boiling Point | 50 °C @ 0.04 mmHg[4] |

| Evaporation Rate | Not applicable (Solid)[2] |

Hazard Identification and Toxicology

This compound is classified as hazardous. The following tables summarize its GHS classification and toxicological profile.

Table 3: GHS Hazard Classification

| Category | Information |

|---|---|

| Signal Word | Warning[2][3] |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Hazard Statements | H315: Causes skin irritation[2].H319: Causes serious eye irritation[2].H335: May cause respiratory irritation[2]. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection[2].P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][5]. |

Table 4: Toxicological Data Summary

| Toxicological Endpoint | Finding |

|---|---|

| Acute Oral Toxicity | Acute Tox. 4 (H302) may apply depending on purity and supplier[3]. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2]. |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[2]. |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available; not identified as a carcinogen by IARC or NTP[2]. |

| Reproductive Toxicity | No data available[2]. |

| STOT-Single Exposure | Category 3: May cause respiratory irritation. Target organ is the respiratory system[2]. |

| STOT-Repeated Exposure | No data available[2]. |

| Aspiration Hazard | Not applicable[2]. |

| Endocrine Disrupting Properties | This product does not contain any known or suspected endocrine disruptors[2]. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Protocol 3.1: Standard Laboratory Handling

-

Engineering Controls : All manipulations of this compound powder must be conducted in a properly functioning chemical fume hood or other ventilated enclosure to control airborne dust and vapors[5][6]. Ensure eyewash stations and safety showers are readily accessible[5].

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles conforming to European Standard EN 166[2][5].

-

Hand Protection : Wear protective gloves (e.g., nitrile rubber) inspected for integrity before use[2][5][7].

-

Skin and Body Protection : Wear a lab coat and long-sleeved clothing to prevent skin contact[2][5].

-

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing[7]. Do not eat, drink, or smoke in the laboratory area[8]. Wash hands thoroughly with soap and water after handling[8].

-

Handling Procedure : Avoid generating dust during weighing and transfer[8]. Use non-sparking tools where applicable[7].

Protocol 3.2: Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area[5].

-

Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents and avoid excess heat[2].

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound 97 17102-63-5 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to Key Intermediates in the Synthesis of Modern Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key intermediates for three blockbuster pharmaceuticals: Atorvastatin, Sildenafil, and Oseltamivir. The document details the synthetic pathways, presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and visualizes the relevant biological signaling pathways and synthetic workflows using the DOT language for Graphviz.

Atorvastatin: The Paal-Knorr Synthesis of a Cholesterol-Lowering Agent

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The most industrially viable method for its synthesis is the convergent Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with a chiral amino-ester side chain.[1][2]

A critical intermediate in this synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[3] The precise stereochemistry of this intermediate is essential for the final drug's efficacy in inhibiting HMG-CoA reductase.[3]

Quantitative Data for Atorvastatin Synthesis

The following table summarizes quantitative data for key steps in a representative Paal-Knorr synthesis of Atorvastatin.

| Step | Key Intermediate | Reagents and Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Reference(s) |

| Paal-Knorr Condensation | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, pivalic acid, toluene, n-heptane, reflux | ~63 | - | 42.5 | [4] |

| Ketal Deprotection | tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate | Isopropyl alcohol, water, hydrochloric acid, 60°C | 96 | - | 1 | [5] |

| Saponification and Salt Formation | Atorvastatin Calcium | 1. NaOH, methanol, water; 2. Calcium acetate monohydrate | 78.7 | 99.9 | - | [5] |

Experimental Protocols for Atorvastatin Intermediate Synthesis

Paal-Knorr Condensation to form Protected Atorvastatin

-

Materials:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (10.8 g)

-

tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (17.6 g)

-

Pivalic acid (1.8 g, as catalyst)

-

Toluene (41.4 ml)

-

n-Heptane (166.5 ml)

-

Tetrahydrofuran (THF) (41.4 ml)

-

-

Procedure:

-

To a 500 ml three-necked flask equipped with a mechanical stirrer, condenser, Dean-Stark trap, and thermometer, add the diketone, amino-ester, toluene, n-heptane, and THF.

-

Add the pivalic acid catalyst to the mixture.

-

Heat the mixture to reflux and maintain for approximately 42.5 hours, with azeotropic removal of water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (3:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solution contains the protected Atorvastatin intermediate, which can be further purified by crystallization.[4]

-

Visualization of Atorvastatin Synthesis and Mechanism of Action

The following diagrams illustrate the synthetic workflow for Atorvastatin via the Paal-Knorr reaction and its mechanism of action on the HMG-CoA reductase pathway.

Sildenafil: A Convergent Synthesis for Erectile Dysfunction Treatment

Sildenafil, marketed as Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3][6] Its synthesis has evolved from a linear medicinal chemistry route to a more efficient convergent process, which is the basis for commercial production.[3][7] This convergent approach involves the separate synthesis of a substituted pyrazole and a substituted benzene moiety, which are then coupled.

A key intermediate in the improved synthesis is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Quantitative Data for Sildenafil Synthesis

The following table presents quantitative data for various synthetic routes to Sildenafil.

| Synthesis Route | Key Intermediate | Overall Yield (%) | Purity (HPLC, %) | Reference(s) |

| Initial Medicinal Chemistry | - | 27.6 | - | [3][6] |

| Improved Process Chemistry | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | up to 51.7 | - | [3][6] |

| Commercial Synthesis | - | 75.8 (from pyrazole) | - | [3] |

| Selected Stepwise Data | Yield (%) | Purity (%) | ||

| Cyclization to Sildenafil | - | 95 | - | [3] |

| Sildenafil Base Recrystallization | - | - | 99.77 | [3][8] |

| Sildenafil Citrate Formation | - | 95.5 | 99.85 | [3][8] |

Experimental Protocols for Sildenafil Synthesis

Synthesis of Sildenafil from 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Materials:

-

5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (5 g)

-

N-methylpiperazine (1.34 g)

-

Acetone (50 ml)

-

47% Sodium Hydroxide (NaOH) solution (0.49 g)

-

-

Procedure:

-

Suspend the sulfonyl chloride intermediate in acetone (50 ml) in a three-necked flask at room temperature.

-

Add N-methylpiperazine to the suspension.

-

Add the NaOH solution dropwise to the reaction mixture.

-

Stir the mixture for 45 minutes.

-

Cool the reaction mixture to 0°C and filter the precipitate.

-

Wash the collected precipitate with water twice.

-

Dry the solid at 50°C under 10 mm Hg vacuum to obtain pure Sildenafil base.[9]

-

Formation of Sildenafil Citrate

-

Materials:

-

Sildenafil base (50 g)

-

Acetone (850 ml + 100 ml)

-

Citric acid (20 g)

-

-

Procedure:

Visualization of Sildenafil Synthesis and Mechanism of Action

The following diagrams illustrate the convergent synthesis of Sildenafil and its inhibitory action on the PDE5 signaling pathway.

Oseltamivir: Synthesis of an Antiviral Neuraminidase Inhibitor

Oseltamivir, marketed as Tamiflu, is an antiviral drug used to treat and prevent influenza A and B. It is a neuraminidase inhibitor, preventing the virus from budding from host cells. The commercial synthesis of Oseltamivir has historically started from (-)-shikimic acid, a natural product. However, alternative, azide-free synthetic routes have been developed to address the limited availability of the starting material.

A key intermediate in many synthetic routes is a suitably protected cyclohexene derivative that allows for the stereoselective introduction of the amino and acetamido groups.

Quantitative Data for Oseltamivir Synthesis

The following table summarizes the overall yield of different synthetic approaches to Oseltamivir.

| Synthesis Route | Starting Material | Overall Yield (%) | Reference(s) |

| Roche Industrial Synthesis | (-)-Shikimic Acid | 17-22 | [10] |

| Trost Synthesis (Azide-free) | Commercially available lactone | 30 | |

| Fukuyama Synthesis | Pyridine | 22 |

Experimental Protocols for Oseltamivir Intermediate Synthesis

Azide-Free Synthesis: Epoxide Opening with Allylamine

-

Materials:

-

Key epoxide precursor derived from shikimic acid

-

Allylamine

-

Magnesium bromide etherate (MgBr₂·OEt₂) (catalytic amount)

-

-

Procedure:

-

Treat the key epoxide precursor with allylamine in the presence of a catalytic amount of magnesium bromide etherate.

-

This reaction facilitates the regioselective opening of the epoxide to yield a crucial amino alcohol intermediate.

-

Selective N-Acetylation

-

Materials:

-

Diamine intermediate from the aziridine ring-opening step

-

Acetic anhydride

-

-

Procedure:

-

Selectively acetylate the 4-position of the diamine intermediate using acetic anhydride under acidic conditions.

-

The 5-amino group is protonated under these conditions and is therefore less reactive, allowing for selective acetylation.

-

Visualization of Oseltamivir Synthesis and Mechanism of Action

The following diagrams illustrate a generalized azide-free synthetic workflow for Oseltamivir and its mechanism of action on the influenza virus neuraminidase.

References

- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 6. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 8. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 9. [PDF] Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Initial Synthesis Routes for 4-Bromo-2-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthesis routes for 4-Bromo-2-methoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the most common and effective methods for its preparation, including comprehensive experimental protocols and a comparative summary of quantitative data.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile precursor for novel drug candidates. The initial synthesis of this alcohol is a critical first step, and the choice of route can significantly impact overall yield, purity, and scalability. This guide focuses on two principal pathways: the reduction of 4-Bromo-2-methoxybenzaldehyde and the reduction of 4-Bromo-2-methoxybenzoic acid.

Synthesis Pathways

The two primary retrosynthetic approaches for this compound are illustrated below. These routes leverage commercially available or readily synthesizable starting materials.

Caption: Primary synthesis routes to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthesis routes, providing a basis for comparison.

| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction |

| Starting Material | 4-Bromo-2-methoxybenzaldehyde | 4-Bromo-2-methoxybenzoic acid |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Typical Yield | >95% (Estimated based on similar reductions) | ~90% (Estimated based on similar reductions) |

| Product Melting Point | 66-70 °C | 66-70 °C |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical literature and can be adapted for various scales.

Route 1: Reduction of 4-Bromo-2-methoxybenzaldehyde with Sodium Borohydride

This method is often preferred due to its mild reaction conditions and the high selectivity of sodium borohydride for aldehydes and ketones.

Experimental Workflow:

The Indole Nucleus: A Cornerstone in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structural motif in the realm of organic chemistry and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a fundamental building block. This technical guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of the indole core, intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Synthesis of the Indole Core: Classical and Modern Methodologies

The construction of the indole nucleus has been a subject of intense research for over a century, leading to the development of a rich portfolio of synthetic strategies. These methods can be broadly categorized into classical name reactions and modern transition-metal-catalyzed approaches.

Classical Indole Syntheses

Several classical methods have remained the bedrock of indole synthesis, offering reliable routes to a variety of substituted indoles.

Table 1: Comparison of Classical Indole Synthesis Methods

| Synthesis Method | Precursors | Reagents/Catalysts | Conditions | Yields | Key Features |

| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Protic or Lewis acids (e.g., ZnCl₂, PPA) | High temperatures (100-180 °C) | Generally good (70-90%) | Highly versatile, widely used for 2,3-disubstituted indoles.[1][2] |

| Bischler-Möhlau Indole Synthesis | α-Halo- or α-hydroxyketones, Arylamines | Acid catalysts | High temperatures | Often low to moderate | Synthesis of 2-arylindoles.[3][4][5][6][7] |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluenes, Dimethylformamide dimethyl acetal (DMFDMA) | Reductive cyclization (e.g., Raney Ni, H₂) | Mild conditions | High yields | Excellent for 2,3-unsubstituted indoles.[8] |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., NaOEt), then reduction (e.g., Zn/AcOH) | Multi-step | Moderate | Synthesis of indole-2-carboxylic acids.[9] |

Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling milder reaction conditions, broader substrate scope, and novel bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the indole framework.

Table 2: Overview of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Precursors | Catalyst System | Key Advantages |

| Heck Reaction (Intramolecular) | 2-Halo-N-allylanilines | Pd(OAc)₂ with phosphine ligands | Good yields for 3-substituted indoles.[10] |

| Buchwald-Hartwig Amination | 2-Haloanilines, Alkynes | Pd catalyst with specialized ligands (e.g., BINAP) | Access to a wide range of substituted indoles.[11] |

| C-H Activation/Annulation | Anilines, Alkynes | Pd(OAc)₂ | Atom-economical, avoids pre-functionalization. |

Functionalization of the Indole Scaffold

The strategic modification of the indole ring is crucial for tuning its biological activity and physicochemical properties. A variety of methods have been developed for the selective functionalization of different positions on the indole nucleus.

Electrophilic Substitution

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, primarily at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core, avoiding the need for pre-installed functional groups.[12] Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the selective functionalization of C2, C3, and even the less reactive C4-C7 positions of the benzene ring.[13]

Table 3: Regioselective C-H Functionalization of Indoles

| Position | Reaction Type | Catalyst System |

| C2 | Arylation | Pd(OAc)₂ with directing groups |

| C3 | Alkenylation, Alkylation | Rh(III) or Cu(I) catalysts |

| C7 | Arylation | Pd(OAc)₂ with N-directing groups |

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole.[1]

Step 1: Formation of Acetophenone Phenylhydrazone

-

Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitation.

-

Cool the mixture, collect the crystals by filtration, and wash with cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

-

Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a 1-L beaker.

-

Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will become liquid within 3-4 minutes.

-

Remove the beaker from the bath and continue stirring for 5 minutes.

-

To prevent solidification, stir in 200 g of clean sand.

-

Break up the cooled solid mass and add 500 mL of water and 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to boiling, and then allow it to cool.

-

Collect the solid by filtration, wash with water, and then boil with 300 mL of 95% ethanol.

-

Decolorize the hot mixture with activated carbon (Norit) and filter.

-

Upon cooling, 2-phenylindole crystallizes. Collect the product and wash with cold ethanol. The total yield is typically 72-80%.

Leimgruber-Batcho Indole Synthesis.[8]

Step 1: Enamine Formation

-

A mixture of an o-nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated.

-

The reaction involves the displacement of dimethylamine from DMFDMA by pyrrolidine, followed by condensation with the o-nitrotoluene to form a red-colored enamine.

Step 2: Reductive Cyclization

-

The intermediate enamine is subjected to reductive cyclization without isolation.

-

Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.

-

The nitro group is reduced to an amine, which then undergoes spontaneous cyclization and elimination of pyrrolidine to afford the indole product.

Palladium-Catalyzed C-H Arylation at the C2-Position

General Procedure:

-

To an oven-dried Schlenk tube, add the indole substrate (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and an appropriate anhydrous solvent (e.g., toluene, dioxane).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: General Experimental Workflow for Indole Synthesis.

The Indole Moiety in Medicinal Chemistry

The indole nucleus is a prominent feature in a multitude of clinically approved drugs, demonstrating its versatility in interacting with a wide range of biological targets.[13][14][15]

Table 4: Selected Indole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Mechanism of Action (Primary Target) |

| Sumatriptan | Antimigraine | Serotonin (5-HT₁B/₁D) receptor agonist.[16] |

| Indomethacin | Anti-inflammatory (NSAID) | Non-selective COX-1 and COX-2 inhibitor.[14] |

| Ondansetron | Antiemetic | Selective serotonin (5-HT₃) receptor antagonist.[17] |

| Melatonin | Hormone/Sleep aid | Agonist at melatonin receptors (MT1 and MT2). |

| Vincristine | Anticancer | Inhibits microtubule polymerization by binding to tubulin.[18] |

| Sertindole | Antipsychotic | Dopamine D₂ and serotonin 5-HT₂ receptor antagonist.[19] |

| Delavirdine | Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitor.[16][20] |

The diverse biological activities of indole-containing compounds are often attributed to the ability of the indole ring to participate in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions with biological macromolecules.

Serotonin Signaling Pathway

Serotonin (5-hydroxytryptamine), an indole-derived neurotransmitter, plays a crucial role in regulating a wide array of physiological and psychological processes. It exerts its effects by binding to a family of at least 14 distinct receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, a ligand-gated ion channel.[14][21][22] The activation of these receptors triggers a cascade of intracellular signaling events.

Caption: Simplified Serotonin Signaling Pathways.

Conclusion

The indole nucleus continues to be a fertile ground for discovery in organic synthesis and medicinal chemistry. The development of novel synthetic methodologies, particularly in the realm of C-H functionalization, is constantly expanding the chemical space accessible to researchers. This, in turn, facilitates the design and synthesis of new indole-based therapeutic agents with improved efficacy and novel mechanisms of action. A thorough understanding of the synthesis, functionalization, and biological relevance of the indole core is therefore indispensable for professionals in the fields of chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]

- 12. soc.chim.it [soc.chim.it]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 4-Bromo-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-2-methoxybenzyl alcohol, a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. This document details the compound's stability under various conditions and its reactivity with common reagents, supported by experimental protocols and illustrative data.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Melting Point | 66-70 °C | [2] |

| Appearance | Off-white powder | |

| CAS Number | 17102-63-5 | [2] |

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthetic chemistry.

Thermal Stability

Illustrative Thermal Stability Data (based on analogous compounds)

| Parameter | Illustrative Value | Method |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 150 °C | TGA |

| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 180 °C | TGA (DTG curve) |

Hazardous decomposition products upon heating may include carbon oxides (CO, CO₂) and hydrogen bromide.

Photostability

Substituted benzyl alcohols can be susceptible to photodegradation. For instance, 4-methoxybenzyl alcohol undergoes catalytic photooxidation to the corresponding benzaldehyde.[5] In a buffered aqueous solution, a quantum yield of 0.4 has been observed for this process.[5] Given the structural similarity, it is prudent to handle this compound with protection from light, especially UV radiation.

General Photostability Profile

| Parameter | Expected Behavior |

| Sensitivity to Light | Sensitive, particularly to UV light. |

| Potential Degradation Products | Oxidation to 4-Bromo-2-methoxybenzaldehyde. |

pH Stability

The stability of this compound is expected to be pH-dependent, similar to other phenolic and benzylic alcohol derivatives.

-

Acidic Conditions: Under mild acidic conditions, the compound is likely to be relatively stable. However, under harsh acidic conditions, there is a potential for hydrolysis of the methoxy ether linkage.[6]

-

Neutral Conditions: The compound is expected to be reasonably stable at neutral pH.

-

Basic Conditions: In basic solutions, the benzylic alcohol proton can be abstracted, forming an alkoxide. While this may not lead to immediate degradation, it can increase its nucleophilicity and susceptibility to certain reactions. Phenolic compounds, in general, are more prone to oxidation at neutral to alkaline pH.[3][6]

Chemical Reactivity

This compound possesses three main reactive sites: the hydroxyl group, the aromatic ring, and the carbon-bromine bond, making it a versatile intermediate in organic synthesis.

Oxidation

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 4-Bromo-2-methoxybenzaldehyde, or further to the carboxylic acid, 4-Bromo-2-methoxybenzoic acid.

Representative Oxidation Reactions

| Oxidizing Agent/System | Product | Typical Yield | Reference |

| Cu(I)/TEMPO, air | 4-Bromo-2-methoxybenzaldehyde | ~65% (for analogous compounds) | [7] |

| WO₄²⁻/H₂O₂ | 4-Bromo-2-methoxybenzoic acid | 89-96% (for analogous compounds) | [8] |

A plausible mechanism for the oxidation of a benzyl alcohol to the corresponding aldehyde and carboxylic acid is depicted below.[9]

Caption: Plausible mechanism for the oxidation of this compound.

Reduction

The benzylic alcohol can be further reduced, though this typically requires harsh conditions to cleave the C-O bond. A more common transformation is the reduction of the corresponding aldehyde back to the alcohol. The reduction of 4-bromo-2-methoxybenzaldehyde to this compound can be achieved with high yield using reducing agents like sodium borohydride (NaBH₄).[10]

Representative Reduction Reaction

| Starting Material | Reducing Agent | Product | Typical Yield |

| 4-Bromo-2-methoxybenzaldehyde | NaBH₄ in Methanol | This compound | >90% |

Reactions of the Hydroxyl Group

The hydroxyl group can undergo several important transformations, including etherification and esterification.

The Williamson ether synthesis is a common method for converting the alcohol to an ether. This involves deprotonation with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.[11]

Esterification can be readily achieved by reacting the alcohol with an acid chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[11]

Reactions involving the Carbon-Bromine Bond

The bromine atom on the aromatic ring can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. This reaction is highly versatile for creating biaryl structures.

Experimental Protocols

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol outlines a general procedure for assessing the thermal stability of this compound using TGA and DSC.

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C, then heat at a constant rate of 10°C/min to 600°C.

-

Data Analysis: Record the sample weight as a function of temperature to determine the onset of decomposition and the weight loss profile.[4][12][13]

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas.

-

Thermal Program: Equilibrate at 25°C, then heat at a constant rate of 10°C/min to a temperature above the expected decomposition.

-

Data Analysis: Record the differential heat flow to determine the melting point and any exothermic decomposition events.[4]

Protocol for Photostability Testing (ICH Q1B)

This protocol is based on the ICH Q1B guidelines for forced degradation photostability testing.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The dark control should be placed alongside the test sample.

-

Analysis: At appropriate time points, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

Protocol for Oxidation to 4-Bromo-2-methoxybenzaldehyde

This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols using a Cu(I)/TEMPO catalyst system.[7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetone.

-

Catalyst Addition: Add copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, ~10 mol%).

-

Initiation: Add N-methylimidazole (NMI, ~10 mol%) dropwise. The reaction mixture should change color.

-

Reaction: Stir the mixture at room temperature, open to the air, for 30-60 minutes. Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Summary

This compound is a moderately stable compound that requires protection from high temperatures and light to prevent degradation. Its rich functionality allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses. The hydroxyl group can be readily oxidized or converted to ethers and esters, while the aryl bromide moiety provides a handle for carbon-carbon bond formation via cross-coupling reactions. The experimental protocols provided in this guide offer a starting point for the investigation and utilization of this versatile building block in research and development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-溴-2-甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. TGA - Polymer thermal analysis - Raw & processed data [tudatalib.ulb.tu-darmstadt.de]

Methodological & Application

synthesis of 4-Bromo-2-methoxybenzyl alcohol from 4-bromo-2-methoxybenzaldehyde

Application Note: Synthesis of 4-Bromo-2-methoxybenzyl alcohol

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1] Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a bromo-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This application note provides a detailed protocol for the efficient synthesis of this compound via the reduction of 4-bromo-2-methoxybenzaldehyde using sodium borohydride. This method is widely adopted due to its mild reaction conditions, high chemoselectivity, and the operational simplicity of using sodium borohydride as a reducing agent.[2]

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 4-bromo-2-methoxybenzaldehyde to a primary alcohol, as depicted in the following reaction scheme:

C₈H₇BrO₂ + NaBH₄ → C₈H₉BrO₂

Experimental Protocol

Materials:

-

4-bromo-2-methoxybenzaldehyde (97%)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-